(4-Chlorophenyl)(4-fluorobenzyl)sulfane

Description

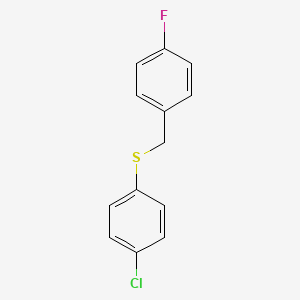

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(4-fluorophenyl)methylsulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUQWWIOPQFHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorophenyl 4 Fluorobenzyl Sulfane

Established Synthetic Pathways Towards Aryl Benzyl (B1604629) Sulfanes

The synthesis of aryl benzyl sulfanes, a subclass of unsymmetrical thioethers, is a well-established area of organic chemistry. Several robust methodologies have been developed, primarily centered around the formation of a carbon-sulfur (C–S) bond.

One of the most fundamental and widely used methods is the nucleophilic substitution reaction, which is analogous to the Williamson ether synthesis. jove.comorganicchemistryguide.comkhanacademy.org This pathway involves the S-alkylation of an aryl thiol (thiophenate) with a benzyl halide. The reaction typically proceeds via an SN2 mechanism where a thiolate anion, generated by deprotonating the corresponding thiol with a base, attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group. jove.com This method is highly effective for primary and secondary alkyl halides. jove.comjove.com

Another major class of reactions involves transition-metal catalysis . These methods have gained prominence as they often offer milder reaction conditions and broader functional group tolerance. nih.govnih.gov Palladium-, copper-, and nickel-based catalyst systems are commonly employed to facilitate C–S cross-coupling reactions. nih.gov For instance, palladium-catalyzed reactions can couple aryl halides or triflates with thiols. rsc.orgacs.orgnih.gov Copper-catalyzed systems are also practical for the arylation of thiols. nih.gov These catalytic approaches can sometimes utilize alternative starting materials, such as coupling benzyl alcohols directly with thiols. organic-chemistry.org

Targeted Synthesis of (4-Chlorophenyl)(4-fluorobenzyl)sulfane

While specific literature detailing a multi-gram synthesis of this compound is not prevalent, a highly plausible and efficient route can be designed based on the established S-alkylation pathway. This targeted synthesis involves the reaction of 4-chlorothiophenol (B41493) with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide.

The reaction proceeds by first deprotonating 4-chlorothiophenol with a suitable base to form the highly nucleophilic 4-chlorothiophenate anion. This anion then performs a nucleophilic attack on the benzylic carbon of the 4-fluorobenzyl halide, leading to the formation of the desired thioether and a salt byproduct.

Proposed Reaction Scheme:

Figure 1: Proposed S-alkylation reaction for the synthesis of this compound from 4-chlorothiophenol and a 4-fluorobenzyl halide (X = Cl, Br) in the presence of a base.

To maximize the yield and purity of this compound, several reaction parameters must be optimized. The choice of base, solvent, temperature, and reaction time are all critical factors. A systematic approach, as illustrated in the hypothetical optimization table below, would be employed to determine the ideal conditions.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH | Ethanol (B145695) | Reflux | 4 | 85 |

| 2 | K₂CO₃ | Acetone | Reflux | 6 | 92 |

| 3 | K₂CO₃ | DMF | 25 | 12 | 78 |

| 4 | NaH | THF | 25 | 2 | 95 |

| 5 | Cs₂CO₃ | Acetonitrile (B52724) | 50 | 3 | 94 |

Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the thiol, potentially leading to faster reactions and higher yields, but require anhydrous conditions.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile facilitate SN2 reactions and are excellent choices. Alcohols like ethanol can also be used, though the formation of the thiolate is an equilibrium process in this case.

Temperature: The reaction can often be conducted at room temperature, but gentle heating may be required to increase the reaction rate, especially with less reactive halides (chlorides vs. bromides).

While the uncatalyzed S-alkylation is often efficient, certain catalyst systems can enhance the reaction rate and yield. Phase-transfer catalysis (PTC) is particularly useful for this type of reaction, especially when dealing with a biphasic system (e.g., an aqueous base and an organic solvent). tandfonline.comnitrkl.ac.innih.gov Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or hexadecyltributylphosphonium bromide facilitate the transfer of the thiophenate anion from the aqueous phase to the organic phase where the benzyl halide resides, accelerating the reaction. nitrkl.ac.intandfonline.com

Adhering to the principles of green chemistry is crucial for modern synthetic processes. For the synthesis of this compound, several strategies can be employed to improve its environmental footprint. acsgcipr.org

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like DMF with greener solvents is a primary goal. Ethanol is a better choice, and conducting the reaction in water, if possible, would be ideal. organic-chemistry.org

Energy Efficiency: Optimizing the reaction to proceed at ambient temperature reduces energy consumption. If heating is required, methods like microwave irradiation can often reduce reaction times significantly compared to conventional heating.

Atom Economy: The S-alkylation reaction has excellent atom economy, with the only byproduct being an inorganic salt.

Catalysis: Using a recyclable catalyst or a biocatalyst would represent a significant green advancement. Metal-free protocols, such as those using visible-light photoredox catalysis for C-S bond formation, are also emerging as powerful, sustainable alternatives. mdpi.com

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The parent molecule, this compound, is achiral as the sulfur atom is not a stereocenter. However, oxidation of the sulfide (B99878) to a sulfoxide (B87167) introduces a stereogenic center at the sulfur atom, creating a chiral analogue. The synthesis of enantiomerically pure sulfoxides is of great interest in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. wiley-vch.dersc.orgillinois.edu

There are two main strategies for obtaining a chiral sulfoxide analogue:

Asymmetric Oxidation of the Prochiral Sulfide: This is the most direct approach. tandfonline.comucc.ie The synthesized this compound can be treated with a chiral oxidizing agent or a catalytic system to selectively produce one enantiomer of the sulfoxide. Well-known methods include the Kagan-Modena oxidation, which uses a titanium/diethyl tartrate complex, and Sharpless-type conditions. tandfonline.comlibretexts.org Biocatalytic oxidations using enzymes also offer high enantioselectivity. libretexts.orgacsgcipr.org

The Andersen Synthesis: This classic method involves the nucleophilic substitution on a diastereomerically pure sulfinate ester. wiley-vch.dechem-station.comresearchgate.net For example, a 4-chlorophenyl Grignard reagent could be reacted with a diastereomerically pure menthyl 4-fluorobenzylsulfinate. The reaction proceeds with inversion of configuration at the sulfur atom, providing the chiral sulfoxide with high enantiomeric purity. wiley-vch.deillinois.edu This method is highly reliable for producing sulfoxides of known absolute configuration. wiley-vch.de

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning a synthesis from a small laboratory scale to a larger, gram-scale production requires careful consideration of several practical factors.

Reaction Choice and Reagent Cost: The proposed S-alkylation is well-suited for scale-up due to its simplicity, generally high yields, and the commercial availability and relatively low cost of the starting materials (4-chlorothiophenol and 4-fluorobenzyl halides).

Thermal Management: The S-alkylation reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety and selectivity. This may require the use of a jacketed reactor and controlled, slow addition of reagents.

Work-up and Purification: Chromatographic purification, common in small-scale synthesis, is often impractical and costly at larger scales. The scaled-up procedure should aim for a non-chromatographic work-up. Ideally, the product would precipitate from the reaction mixture or be easily extractable. Recrystallization would be the preferred method for final purification to achieve high purity.

Safety and Handling: Both thiophenols and benzyl halides present handling challenges. 4-Chlorothiophenol has a strong, unpleasant odor, and 4-fluorobenzyl halides are lachrymatory. Performing the reaction in a well-ventilated fume hood or a closed system is essential. Appropriate personal protective equipment (PPE) is mandatory.

Chemical Reactivity and Transformations of 4 Chlorophenyl 4 Fluorobenzyl Sulfane

Palladium-Catalyzed Cross-Coupling Reactions Involving (4-Chlorophenyl)(4-fluorobenzyl)sulfane (e.g., C-S bond activation)

The C–S bond in diaryl and aryl alkyl sulfides, once considered relatively inert, has emerged as a versatile functional group for cross-coupling reactions through palladium catalysis. While direct palladium-catalyzed cross-coupling studies specifically on this compound are not extensively documented, the reactivity of analogous aryl benzyl (B1604629) sulfides provides significant insight into its potential transformations. Research has demonstrated that palladium catalysts can efficiently activate the C–S bond in such compounds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable transformation applicable to the structure of this compound is the debenzylative cross-coupling with aryl bromides. This reaction facilitates the synthesis of unsymmetrical diaryl sulfides by cleaving the benzyl-sulfur bond and forming a new aryl-sulfur bond. A highly effective catalytic system for this transformation has been developed, employing a combination of a palladium source, such as Pd(dba)₂, and a specific phosphine ligand, NiXantPhos. organic-chemistry.orgnih.gov The reaction proceeds through a proposed tricatalytic cycle that involves the α-arylation of the sulfide (B99878), followed by C–S bond cleavage and subsequent C–S bond formation. organic-chemistry.orgnih.gov

The process is typically carried out in the presence of a strong base, with sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂) being identified as optimal, and in a solvent like cyclopentyl methyl ether (CPME). organic-chemistry.org This methodology has been shown to be robust, tolerating a wide array of functional groups on both the aryl benzyl sulfide and the aryl bromide coupling partner. organic-chemistry.org For instance, the reaction is successful with aryl bromides bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Given these findings, it is expected that this compound could serve as a substrate in such palladium-catalyzed debenzylative cross-coupling reactions. The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic rings of the molecule is not anticipated to impede the reaction, as similar substitutions have been well-tolerated in related systems. organic-chemistry.org This catalytic approach offers a powerful strategy for the synthesis of novel diaryl sulfides starting from this compound.

The table below summarizes the reaction conditions and outcomes for the palladium-catalyzed debenzylative cross-coupling of various aryl benzyl sulfides with aryl bromides, which serves as a model for the expected reactivity of this compound.

| Aryl Benzyl Sulfide | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenyl benzyl sulfide | 4-Bromotoluene | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 80 |

| Phenyl benzyl sulfide | 4-Bromoanisole | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 75 |

| Phenyl benzyl sulfide | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 71 |

| 4-Methoxyphenyl benzyl sulfide | Bromobenzene | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 78 |

| 4-Chlorophenyl benzyl sulfide | Bromobenzene | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 72 |

| Phenyl benzyl sulfide | 2-Bromopyridine | Pd(dba)₂ / NiXantPhos | NaN(SiMe₃)₂ | CPME | 65 |

Theoretical and Computational Investigations of 4 Chlorophenyl 4 Fluorobenzyl Sulfane

Electronic Structure and Molecular Orbital Analysis of (4-Chlorophenyl)(4-fluorobenzyl)sulfane

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are commonly employed to analyze the distribution of electrons and the nature of molecular orbitals.

Research Findings: Theoretical calculations, often performed using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can elucidate the electronic landscape of this compound. The analysis typically focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netpastic.gov.pk The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. pastic.gov.pk

In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the electron-rich 4-chlorophenyl ring, due to the lone pairs on the sulfur and the electron-donating nature of the sulfide (B99878) group. The LUMO is likely distributed over the benzyl (B1604629) moiety, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 4.1.1: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Implication |

| HOMO Energy | -6.85 | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.23 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.62 | High kinetic stability, low reactivity |

| Ionization Potential | 6.85 | Energy required to remove an electron |

| Electron Affinity | 1.23 | Energy released upon gaining an electron |

Note: These values are hypothetical, based on typical DFT calculations for similar aromatic sulfide compounds.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the C-S bonds. Conformational analysis maps the potential energy of the molecule as a function of these rotations, identifying stable low-energy conformers and the energy barriers between them.

Research Findings: The potential energy surface of this compound can be explored by systematically rotating the two dihedral angles defined by the C-S-C-C linkages. Such studies reveal that the molecule likely adopts a "bent" or "gauche" conformation as its global minimum energy structure, which minimizes steric hindrance between the two aromatic rings. The rotational barriers, or the energy required to move from one stable conformer to another, provide insight into the molecule's flexibility at different temperatures. nih.govresearchgate.net Higher energy barriers suggest that certain conformations are less accessible. journalspub.info Computational studies on similar thioethers have shown that these rotational dynamics are influenced by both steric repulsion and electronic interactions. nih.govresearchgate.net

Table 4.2.1: Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Dihedral Angle Range (°) | Calculated Energy Barrier (kcal/mol) | Transition State Description |

| C(benzyl)-S | 0-360 | 4.5 | Eclipsed conformation of benzyl and chlorophenyl rings |

| C(chlorophenyl)-S | 0-360 | 3.8 | Eclipsed conformation of chlorophenyl ring and benzyl group |

Note: Data are representative values for hindered rotation in diaryl-like sulfides and are for illustrative purposes.

Quantum Chemical Calculations of Reaction Pathways for this compound

Quantum chemical calculations are instrumental in mapping the potential reaction pathways for the synthesis and degradation of a compound. By calculating the energies of reactants, transition states, and products, these methods can determine the activation energy and thermodynamic feasibility of a proposed chemical transformation. rsc.org

Research Findings: A common synthetic route for diaryl sulfanes involves the nucleophilic substitution of a halide by a thiolate. rsc.org For this compound, a plausible pathway is the reaction of 4-chlorothiophenol (B41493) with 4-fluorobenzyl chloride. DFT calculations can model this SN2 reaction, identifying the transition state and calculating the activation barrier. The results would likely confirm a concerted mechanism with a moderate activation energy, consistent with an efficient reaction.

Degradation pathways, such as oxidation of the sulfide bridge, can also be modeled. The oxidation of the sulfur atom to a sulfoxide (B87167) and then to a sulfone is a common metabolic or environmental fate for such compounds. researchgate.net Computational studies can compare the activation energies for these successive oxidation steps, providing insight into the relative stability of the parent compound and its oxidized derivatives. mdpi.com

Table 4.3.1: Hypothetical Calculated Energies for a Synthetic Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | 4-chlorothiophenolate + 4-fluorobenzyl chloride | 0.0 |

| 2 | SN2 Transition State | +15.2 |

| 3 | This compound + Cl- | -25.8 |

Note: Values are hypothetical and represent a plausible SN2 reaction profile.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound with Biological Systems (in silico)

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of a molecule over time, particularly its interactions with complex biological systems like proteins or DNA. rsc.org These simulations can reveal how a ligand binds to a protein, the stability of the complex, and the specific intermolecular forces involved. mdpi.com

Research Findings: To investigate the potential biological activity of this compound, MD simulations can be performed with the compound docked into the active site of a target protein. For instance, given the prevalence of substituted diphenyl structures in kinase inhibitors, a hypothetical simulation could explore its interaction with the ATP-binding site of a protein kinase.

The simulation would track the positions of all atoms over nanoseconds, revealing the stability of the compound's binding pose. Analysis of the simulation trajectory would quantify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving chlorine and fluorine). The results might show that the 4-chlorophenyl and 4-fluorobenzyl groups engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, while the sulfur atom could act as a hydrogen bond acceptor. A molecule with a similar core structure was found to interact with DNA, suggesting another potential class of biological targets. sciepub.com

Table 4.4.1: Hypothetical Average Intermolecular Interaction Energies from MD Simulation

| Interaction Type | Protein Target (Hypothetical) | Average Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Van der Waals | Tyrosine Kinase | -35.5 | Leu298, Val315, Ala340 |

| Electrostatic | Tyrosine Kinase | -12.8 | Lys280, Asp410 |

| Halogen Bonding (Cl) | Tyrosine Kinase | -2.1 | Gly341 (backbone oxygen) |

Note: Data are illustrative of typical interaction energies found in ligand-protein MD simulations.

Prediction of Potential Biological Targets for this compound via Cheminformatics

Cheminformatics uses computational methods to screen vast databases of chemical and biological information to predict the likely biological targets of a novel compound. researchgate.net These "in silico target fishing" approaches can be broadly categorized as ligand-based (comparing the query molecule to known active compounds) or structure-based (docking the molecule into the structures of many potential protein targets). nih.gov

Research Findings: Ligand-based approaches, such as 2D chemical similarity searching, would compare the structure of this compound against databases of compounds with known biological activities. This might reveal similarities to existing inhibitors of enzymes like cyclooxygenase (COX) or certain classes of proteases, where diaryl structures are common.

Structure-based approaches, like reverse docking, would involve computationally screening the compound against a library of hundreds or thousands of protein crystal structures. hilarispublisher.com The method scores the binding affinity for each protein, and the top-ranked proteins are considered potential targets. Such a screen might predict that this compound has a high affinity for certain nuclear hormone receptors or enzymes involved in signal transduction pathways. These predictions provide valuable hypotheses for subsequent experimental validation. nih.gov

Table 4.5.1: Hypothetical Predicted Biological Targets from a Reverse Docking Screen

| Predicted Protein Target | Target Class | Docking Score (kcal/mol) | Rationale for Interaction |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | Nuclear Receptor | -9.2 | Large hydrophobic pocket accommodates the two aryl rings. |

| Mitogen-Activated Protein Kinase 14 (p38 MAPK) | Kinase | -8.7 | Fits into the hydrophobic ATP-binding site. |

| Cathepsin K | Cysteine Protease | -8.1 | Aromatic groups interact with hydrophobic S2 subsite. |

Note: These are plausible, hypothetical results from a cheminformatics screening study.

Potential Research Applications of 4 Chlorophenyl 4 Fluorobenzyl Sulfane

Role of (4-Chlorophenyl)(4-fluorobenzyl)sulfane as a Chemical Probe for Biological Systems

There is no available research to detail the use of this compound as a chemical probe.

Integration of this compound in Fragment-Based Drug Discovery Efforts (Preclinical)

There is no available research to describe the integration of this compound in fragment-based drug discovery.

Exploration of this compound and its Analogues in Early-Stage Hit-to-Lead Optimization (Preclinical)

There is no available research on the exploration of this compound or its analogues in hit-to-lead optimization processes.

Potential in Agricultural Chemical Research (e.g., as a lead compound for new pesticides, excluding environmental impact or field data)

There is no available research to support the potential of this compound as a lead compound in agricultural chemical research.

Future Directions and Research Challenges for 4 Chlorophenyl 4 Fluorobenzyl Sulfane

Emerging Methodologies for Enhanced Synthesis and Derivatization

The development of more efficient and versatile synthetic routes for (4-Chlorophenyl)(4-fluorobenzyl)sulfane is paramount for facilitating its broader investigation. Current synthetic approaches, while effective, may be amenable to improvement through the adoption of emerging chemical technologies. Future research will likely focus on several key areas to enhance the synthesis and derivatization of this scaffold.

One promising direction is the application of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. The implementation of flow chemistry could lead to higher yields and purity of this compound and its derivatives. Another area of interest is the use of novel catalytic systems. The development of more active and selective catalysts for the key bond-forming reactions in the synthesis of diaryl sulfanes could streamline the synthetic process and allow for the introduction of a wider range of functional groups.

Furthermore, late-stage functionalization techniques are expected to play a crucial role in the derivatization of the this compound core. These methods, which allow for the modification of a complex molecule in the final steps of a synthesis, would enable the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The ability to precisely modify the aromatic rings or the benzylic position will be critical for optimizing the compound's biological activity.

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Optimization of reaction conditions in continuous flow for key synthetic steps. |

| Novel Catalysis | Higher yields, increased selectivity, broader substrate scope | Development of new catalysts for C-S bond formation and other key transformations. |

| Late-Stage Functionalization | Rapid generation of diverse analogs, efficient SAR exploration | Application of C-H activation and other late-stage techniques to modify the core scaffold. |

Advanced Computational Approaches for Predicting this compound Biological Efficacy (In Silico)

In silico methods are poised to play an increasingly important role in guiding the development of this compound-based therapeutic agents. Advanced computational approaches can provide valuable insights into the compound's potential biological targets and help to predict its efficacy, thereby accelerating the drug discovery process.

Molecular docking studies will continue to be a cornerstone of in silico research, allowing for the visualization of how this compound and its derivatives might bind to the active sites of various proteins. As the three-dimensional structures of more potential biological targets become available, docking simulations can be used to identify the most promising candidates for further experimental investigation. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be employed to correlate the structural features of a series of analogs with their biological activity. By developing robust QSAR models, researchers can predict the activity of novel derivatives before they are synthesized, thus prioritizing the most promising compounds.

Molecular dynamics (MD) simulations offer a more dynamic picture of the interactions between this compound and its biological targets. These simulations can reveal how the compound and the protein behave over time, providing insights into the stability of the binding complex and the conformational changes that may occur upon binding. Furthermore, the use of machine learning and artificial intelligence (AI) algorithms is expected to revolutionize the field of in silico drug design. These advanced computational techniques can analyze vast datasets to identify subtle patterns and relationships that may not be apparent through traditional methods, leading to the design of more potent and selective compounds.

| Computational Approach | Objective | Predicted Outcome |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Identification of key interactions and potential protein targets. |

| QSAR Modeling | Correlate chemical structure with biological activity. | Prediction of the potency of unsynthesized analogs. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |

| Machine Learning/AI | Analyze large datasets to identify complex SARs. | Design of novel compounds with improved efficacy and selectivity. |

New Avenues for Mechanistic Understanding of this compound Actions

A deeper understanding of the molecular mechanisms by which this compound exerts its biological effects is essential for its rational development as a therapeutic agent. Future research will need to move beyond preliminary activity screens to elucidate the specific cellular pathways and molecular targets that are modulated by this compound.

One key area of investigation will be the identification of the direct binding partners of this compound. Techniques such as chemical proteomics, which utilizes chemical probes to identify protein-ligand interactions in a cellular context, could be instrumental in uncovering the compound's primary targets. Once potential targets have been identified, further biochemical and biophysical assays will be required to validate these interactions and determine their functional consequences.

Transcriptomic and proteomic profiling studies can provide a global view of the cellular response to treatment with this compound. By analyzing changes in gene and protein expression, researchers can identify the signaling pathways and cellular processes that are perturbed by the compound. This information can provide valuable clues about its mechanism of action and may also reveal potential biomarkers for monitoring its activity in vivo. Furthermore, the use of advanced microscopy techniques, such as super-resolution imaging, could allow for the visualization of the subcellular localization of this compound and its effects on cellular structures and organelles.

Challenges in Translating In Vitro Findings to Broader Biological Contexts (Preclinical Research)

A significant hurdle in the development of any new therapeutic agent is the translation of promising in vitro findings into tangible efficacy in preclinical models. For this compound, several challenges will need to be addressed to bridge this gap and advance the compound towards clinical development.

One of the primary challenges will be to optimize the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. This will involve a detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding how the compound is processed in the body is crucial for designing effective dosing regimens and minimizing potential off-target effects. The metabolic stability of the sulfane linkage will be a key area of investigation, as it may be susceptible to oxidation or other enzymatic transformations.

Another challenge will be the development of relevant animal models that accurately recapitulate the human disease state being targeted. The choice of an appropriate preclinical model is critical for evaluating the in vivo efficacy of this compound and for gaining insights into its potential therapeutic window. Furthermore, the formulation of the compound for in vivo administration will need to be carefully considered to ensure adequate bioavailability and exposure at the site of action. The development of novel drug delivery systems may be necessary to overcome any solubility or stability issues.

| Challenge Area | Key Considerations | Potential Solutions |

| Pharmacokinetics/Pharmacodynamics | ADME properties, metabolic stability, bioavailability. | Derivatization to improve PK profile, detailed metabolic studies. |

| Preclinical Model Selection | Relevance to human disease, predictive power for clinical efficacy. | Use of genetically engineered models, patient-derived xenografts. |

| In Vivo Formulation | Solubility, stability, targeted delivery. | Development of advanced formulations, use of drug delivery systems. |

Interdisciplinary Collaborations in Advancing this compound Research

The multifaceted nature of drug discovery and development necessitates a collaborative approach to advance the research on this compound. Interdisciplinary collaborations will be essential for leveraging the expertise of researchers from diverse scientific backgrounds and for accelerating the translation of basic research findings into clinical applications.

Collaborations between synthetic chemists and computational chemists will be crucial for the rational design and synthesis of novel analogs with improved properties. The iterative cycle of design, synthesis, and testing can be significantly enhanced by the close integration of these two disciplines. Partnerships between academic research groups and pharmaceutical companies can provide access to specialized resources and expertise in areas such as high-throughput screening, preclinical development, and clinical trial design.

Furthermore, collaborations with biologists, pharmacologists, and clinicians will be vital for elucidating the mechanism of action of this compound and for identifying the most promising therapeutic indications. The formation of multidisciplinary research consortia can foster a more holistic approach to the study of this compound, from fundamental chemistry to clinical application. Ultimately, it is through these synergistic collaborations that the full therapeutic potential of this compound is most likely to be realized.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Chlorophenyl)(4-fluorobenzyl)sulfane, and how can reaction yields be improved?

- Methodology : Copper-promoted thiol-alkylation is a validated approach for sulfane synthesis. Start with 4-chlorobenzenethiol and 4-fluorobenzyl halide (e.g., bromide or chloride) under copper(I) catalysis (e.g., CuI) in a polar aprotic solvent (e.g., DMF or DMSO). Reaction monitoring via TLC and purification via silica gel chromatography are critical .

- Optimization : Adjust solvent polarity, temperature (60–80°C), and stoichiometry (1:1.2 thiol:halide ratio) to enhance yields. Evidence shows that copper catalysts improve regioselectivity and reduce side-product formation .

- Example Data :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 80 | 72 |

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl/fluorobenzyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 287.18 for C₁₃H₉Cl₂FS⁺) .

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and phase transitions. Store samples in anhydrous, light-protected environments at –20°C to prevent thioether oxidation .

- Solvent Stability : Test solubility and stability in common solvents (e.g., DMSO, ethanol) via periodic NMR/HPLC checks over 72 hours .

Advanced Research Questions

Q. What mechanistic insights guide the design of biological assays for this compound?

- Target Identification : Prioritize enzymes/receptors with thiol-binding pockets (e.g., cysteine proteases, glutathione reductase) due to the sulfane group’s electrophilic reactivity .

- Assay Design :

- In Vitro : Use fluorogenic substrates (e.g., Z-FR-AMC for caspase-3 inhibition assays) with IC₅₀ determinations.

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values and apoptosis markers (e.g., Annexin V) .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Quantum Chemistry : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials, highlighting nucleophilic attack sites on the sulfane sulfur .

- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3), validating with experimental IC₅₀ correlations .

Q. What strategies resolve contradictions in sulfane sulfur detection during analytical studies?

- Comparative Methods :

- Cyanolysis : Quantify sulfane sulfur via UV-vis (460 nm) after CN⁻ treatment, but confirm specificity with control reactions .

- Fluorescent Probes : Use SSP2 for real-time, selective detection in biological matrices without destructive sampling .

- Data Cross-Validation : Combine HPLC-MS (for molecular speciation) with fluorescent assays to distinguish sulfane pools from free thiols .

Data Interpretation and Optimization

Q. How should researchers address low yields in scaled-up synthesis?

- Troubleshooting :

- Side Reactions : Monitor for disulfide byproducts (e.g., via TLC) and introduce reducing agents (e.g., DTT) to suppress oxidation .

- Catalyst Loading : Optimize CuI concentrations (0.5–2 mol%) to balance cost and efficiency .

Q. What structural modifications enhance the compound’s bioavailability for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via nucleophilic substitution at the benzyl position, maintaining the sulfane core for activity .

- Prodrug Design : Mask the sulfane group as a disulfide prodrug, activated by glutathione in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.